Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate
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Overview
Description
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzyloxybenzyl group, a methylphenylsulfonamido group, and a phenylpropanoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with a suitable benzyl halide in the presence of a base to form the benzyloxybenzyl intermediate.
Sulfonamide Formation: The benzyloxybenzyl intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide derivative.
Esterification: The final step involves the esterification of the sulfonamide derivative with methyl 3-phenylpropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized products.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The benzyloxy and phenyl groups may also contribute to its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The sulfonamide moiety provides a basis for enzyme inhibition, making it a valuable compound for drug development and biochemical research.
Properties
Molecular Formula |
C31H31NO5S |
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Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-methylphenyl)sulfonyl-[(2-phenylmethoxyphenyl)methyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C31H31NO5S/c1-24-17-19-28(20-18-24)38(34,35)32(29(31(33)36-2)21-25-11-5-3-6-12-25)22-27-15-9-10-16-30(27)37-23-26-13-7-4-8-14-26/h3-20,29H,21-23H2,1-2H3/t29-/m0/s1 |
InChI Key |
UWKOBXFNLQYGMB-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2OCC3=CC=CC=C3)[C@@H](CC4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2OCC3=CC=CC=C3)C(CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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